![molecular formula C18H18N4OS B2956129 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2097860-36-9](/img/structure/B2956129.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide
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Overview
Description
The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, and a benzothiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be determined using methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including reactions with aromatic C-nucleophiles .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to contribute to the stereochemistry of the molecule . This five-membered ring structure is often used in drug discovery to explore pharmacophore space efficiently. The compound , with its pyrrolidine component, could be investigated for its potential as a lead compound in the development of new drugs.
Anti-Fibrotic Therapies
Pyrimidine derivatives have been studied for their anti-fibrotic activities . The pyrimidine moiety in the compound could be leveraged to design novel therapies for treating fibrotic diseases. Research could focus on evaluating its efficacy in inhibiting fibrosis-related pathways and its potential to be developed into anti-fibrotic medication.
Selective Androgen Receptor Modulators (SARMs)
The compound’s pyrrolidine structure could be optimized to create selective androgen receptor modulators (SARMs), which are a class of compounds that have similar effects to anabolic steroids but with fewer side effects . SARMs are of great interest for conditions like muscle wasting and osteoporosis.
Antimicrobial Agents
Compounds containing pyrimidine and benzothiophene have shown antimicrobial potential . The compound could be synthesized and tested against a range of bacterial and fungal pathogens to determine its effectiveness as an antimicrobial agent.
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry . Research could be directed towards the enantioselective synthesis of this compound, which could lead to drugs with improved efficacy and reduced side effects.
Structure-Activity Relationship (SAR) Studies
The diverse structural features of this compound make it an excellent candidate for SAR studies . By systematically modifying different parts of the molecule, researchers can gain insights into how these changes affect biological activity, which is fundamental in rational drug design.
Pharmacokinetic Profile Modification
The compound’s structure offers the possibility to modify its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties . This research could lead to the development of compounds with better bioavailability and fewer adverse effects.
Antitumor Activity
Given the pharmacological activities associated with pyrimidine derivatives, including antitumor effects , the compound could be investigated for its potential use in cancer therapy. Studies could focus on its ability to inhibit tumor growth and proliferation.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(16-11-13-5-1-2-7-15(13)24-16)21-12-14-6-3-10-22(14)18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHJSGFTSHHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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